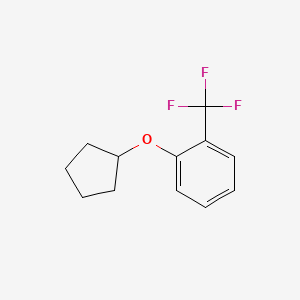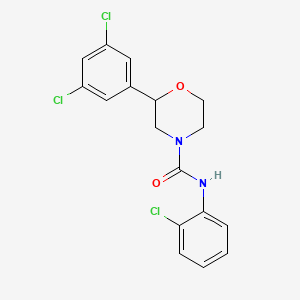
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, also known as SD-118, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of morpholine carboxamides and is known for its ability to modulate the activity of certain receptors in the brain and other parts of the body.
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Morpholine derivatives, including those similar to N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, have been investigated for their potential as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiencies, with their effectiveness increasing at higher concentrations. The protective films formed by these molecules on the mild steel surface have been confirmed through various analytical techniques, suggesting a potential application in protecting metals against corrosion (Nnaji et al., 2017).
Anti-obesity Agents
In the field of pharmaceuticals, derivatives of diaryl dihydropyrazole-3-carboxamides, structurally related to N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide, have been synthesized and shown significant in vivo anti-obesity activity. These compounds were evaluated for their appetite suppression and body weight reduction capabilities in animal models, demonstrating potential as CB1 receptor antagonists (Srivastava et al., 2007).
Antimicrobial Compounds
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide and its analogs have been explored for antimicrobial applications. For instance, a series of compounds featuring a morpholine moiety demonstrated in vitro antibacterial and antifungal activities against various pathogens, highlighting their potential as antimicrobial agents (Desai et al., 2011).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-12-7-11(8-13(19)9-12)16-10-22(5-6-24-16)17(23)21-15-4-2-1-3-14(15)20/h1-4,7-9,16H,5-6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWQFUPWNTMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2Cl)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(3,5-dichlorophenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
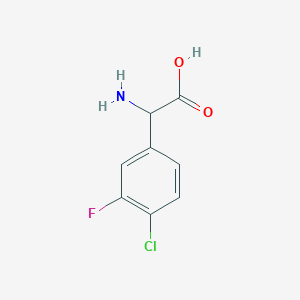
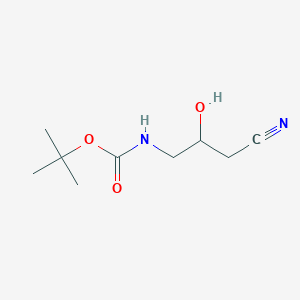
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
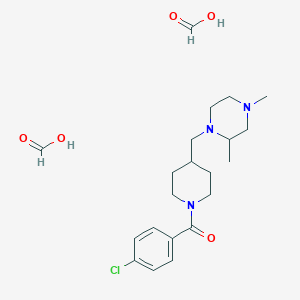
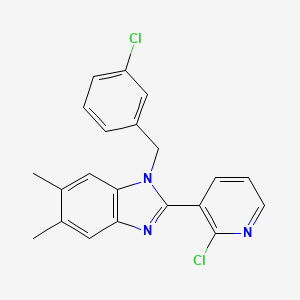
![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)
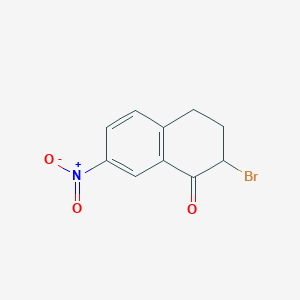
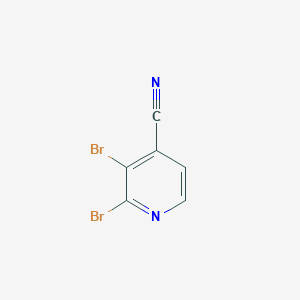
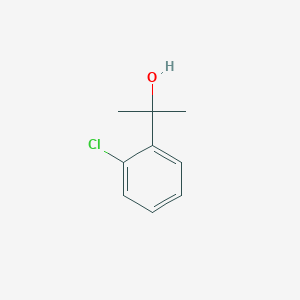
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)
